(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride
Brand Name: Vulcanchem
CAS No.: 653591-88-9
VCID: VC16805326
InChI: InChI=1S/C15H11Cl2N3O3/c1-23-13-8-4-11(5-9-13)19-15(17)14(16)18-10-2-6-12(7-3-10)20(21)22/h2-9H,1H3
SMILES:
Molecular Formula: C15H11Cl2N3O3
Molecular Weight: 352.2 g/mol

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride

CAS No.: 653591-88-9

Cat. No.: VC16805326

Molecular Formula: C15H11Cl2N3O3

Molecular Weight: 352.2 g/mol

* For research use only. Not for human or veterinary use.

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride - 653591-88-9

Specification

CAS No. 653591-88-9
Molecular Formula C15H11Cl2N3O3
Molecular Weight 352.2 g/mol
IUPAC Name N'-(4-methoxyphenyl)-N-(4-nitrophenyl)ethanediimidoyl dichloride
Standard InChI InChI=1S/C15H11Cl2N3O3/c1-23-13-8-4-11(5-9-13)19-15(17)14(16)18-10-2-6-12(7-3-10)20(21)22/h2-9H,1H3
Standard InChI Key HPTUGYWMLMZNKS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl

Introduction

The compound (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride is a synthetic organic molecule characterized by its imidoyl functional groups and dichloride substituents. It belongs to a class of compounds often studied for their potential applications in medicinal chemistry, materials science, and catalysis. The molecule's structure includes a methoxyphenyl group, a nitrophenyl group, and an ethanebis(imidoyl) backbone.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of Imidoyl Chlorides: Reacting primary amines with oxalyl chloride or thionyl chloride to form intermediate imidoyl chlorides.

  • Coupling Reaction: Introducing the methoxyphenyl and nitrophenyl groups via nucleophilic substitution or condensation reactions.

  • Purification: The product is purified using recrystallization or chromatography methods.

Spectroscopic Characterization

To confirm the structure of the compound, various spectroscopic techniques are employed:

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for imidoyl groups (C=NC=N) at ~1660 cm1^{-1}.

    • Nitro group (NO2-NO_2) stretching vibrations at ~1520 cm1^{-1} and ~1340 cm1^{-1}.

  • Nuclear Magnetic Resonance (NMR):

    • 1^{1}H NMR: Signals corresponding to aromatic protons and the methoxy group.

    • 13^{13}C NMR: Chemical shifts for carbon atoms in the imidoyl groups and aromatic rings.

  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with the molecular weight of C~16~H~14~Cl~2~N~2~O~3~.

Applications

The compound has potential applications in:

  • Medicinal Chemistry: As a scaffold for designing bioactive molecules.

  • Materials Science: Due to its electronic properties contributed by the nitro and methoxy groups.

  • Catalysis: As a ligand or precursor in coordination chemistry.

Potential Research Directions

Further research on this compound could focus on:

  • Biological Activity: Screening for antimicrobial or anticancer properties.

  • Material Properties: Studying its use in optoelectronic devices.

  • Synthetic Modifications: Exploring derivatives with enhanced stability or reactivity.

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